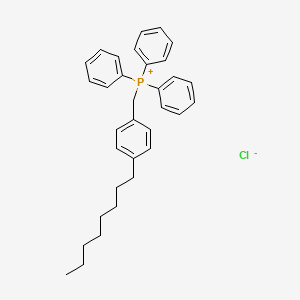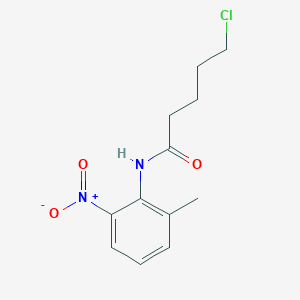
4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
Overview
Description
The compound “4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide” is a complex organic molecule. It is related to a class of compounds known as selective androgen receptor modulators (SARMs), which have applications in hormonal male contraception .
Scientific Research Applications
Cancer Research: Androgen Receptor Antagonism
Enzalutamide and its impurities, including Impurity J, are primarily studied for their role in castration-resistant prostate cancer (CRPC) treatment. As an androgen receptor antagonist, Impurity J may be used to understand the pharmacodynamics of enzalutamide and to develop more effective cancer therapies .
Pharmaceutical Quality Control
Impurity J is crucial in the quality control of enzalutamide production. Its identification and quantification ensure the purity and efficacy of enzalutamide as a pharmaceutical product. This involves the development of robust analytical methods for impurity profiling .
Analytical Method Development
Researchers utilize Impurity J to develop and validate analytical methods such as HPLC, LC–MS/MS, and NMR. These methods are essential for the quantification of potential impurities and the main constituent in enzalutamide .
Drug Degradation Studies
Impurity J serves as a marker in drug degradation studies. Understanding its formation and stability under various conditions helps in assessing the shelf life and storage requirements of enzalutamide .
Pharmacokinetics and Metabolism
The study of Impurity J can provide insights into the pharmacokinetics and metabolism of enzalutamide. It helps in identifying the metabolic pathways and the potential active metabolites in biological systems .
Toxicology and Safety Assessment
Enzalutamide Impurity J is used in toxicological studies to evaluate the safety profile of enzalutamide. This includes assessing the genotoxic potential and determining the acceptable levels of impurities in the final product .
Regulatory Compliance
For regulatory filings such as ANDA and DMF, Impurity J is analyzed to meet the stringent requirements set by health authorities. This ensures that enzalutamide meets the necessary standards for clinical use .
Synthesis Route Optimization
The presence and characterization of Impurity J can inform the optimization of the synthetic route for enzalutamide. This can lead to improved yields, reduced costs, and higher quality of the final drug .
Mechanism of Action
properties
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQXCBJXGZMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242137-18-3 | |
| Record name | Oxo-enzalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXO-ENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286CC9ZV3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Considering the research focus on crystal forms, could differences in polymorphism between enzalutamide and o-enzalutamide influence purification strategies?
A1: While the research doesn't directly investigate the crystal structure of o-enzalutamide, it highlights the significance of polymorphism in enzalutamide itself []. Different crystal forms can exhibit varying physicochemical properties such as solubility, stability, and even impurity inclusion behavior. It's plausible that enzalutamide and o-enzalutamide, even if structurally similar, might exhibit distinct crystal packing arrangements and preferences for solvent inclusion. Therefore, exploring the potential polymorphism of o-enzalutamide could be valuable. If distinct crystal forms exist, exploiting these differences in solubility or stability could offer routes for separating o-enzalutamide from enzalutamide during purification, leading to a more efficient manufacturing process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)


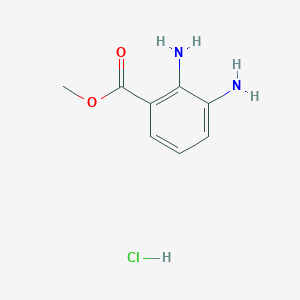

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
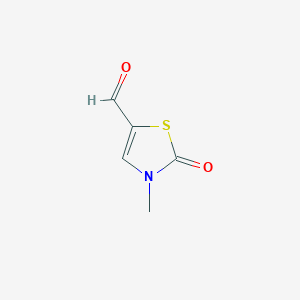
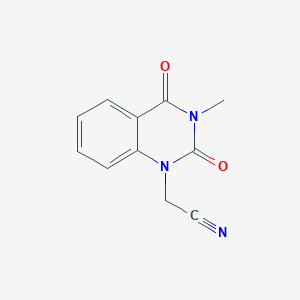
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
